3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Overview
Description
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is a compound belonging to the class of acyl-homoserine lactones. These compounds are known for their role in quorum sensing, a mechanism by which bacteria communicate and coordinate their behavior based on population density .
Mechanism of Action
Target of Action
The primary target of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide, also known as N-(3-Oxoundecanoyl)-L-homoserine lactone, is the Ig gamma-2 chain C region in humans . This region plays a crucial role in the immune response, contributing to the structure and function of antibodies.
Mode of Action
It is known to interact with its target, potentially influencing the structure and function of antibodies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide typically involves the acylation of homoserine lactone with an appropriate acyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized lactone, while reduction could produce a simpler amide .
Scientific Research Applications
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide has several scientific research applications:
Chemistry: It is used as a model compound to study acyl-homoserine lactone synthesis and reactivity.
Biology: It plays a crucial role in quorum sensing, helping researchers understand bacterial communication and behavior.
Medicine: Its role in quorum sensing makes it a target for developing new antimicrobial agents that disrupt bacterial communication.
Industry: It is used in the development of biosensors and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxododecanoyl)-L-homoserine lactone
- N-(3-oxooctanoyl)-L-homoserine lactone
- N-(3-oxotetradecanoyl)-L-homoserine lactone
Uniqueness
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is unique due to its specific acyl chain length and the presence of an oxo group, which influence its interaction with bacterial receptors and its overall biological activity .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELZAQGRPYIEQS-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453999 | |
Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-70-2 | |
Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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